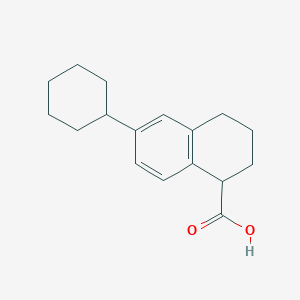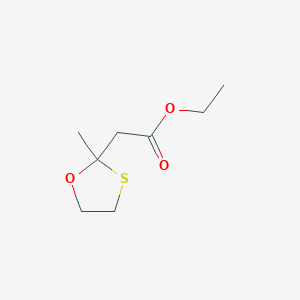![molecular formula C9H10 B14692625 1-Ethenylspiro[2.4]hepta-4,6-diene CAS No. 24430-28-2](/img/structure/B14692625.png)
1-Ethenylspiro[2.4]hepta-4,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylspiro[2.4]hepta-4,6-diene is a unique organic compound characterized by its spirocyclic structure. This compound has garnered significant interest in various fields of research due to its distinctive chemical properties and potential applications. The spirocyclic framework, which consists of a bicyclic system with a shared carbon atom, imparts unique reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenylspiro[2.4]hepta-4,6-diene can be synthesized through several methods. One common approach involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic structure by introducing the ethenyl group at the appropriate position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the cycloalkylation reaction mentioned above could be explored for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenylspiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated spirocyclic compounds.
Substitution: The ethenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Ethenylspiro[2.4]hepta-4,6-diene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying spiroconjugation effects.
Medicine: Research into its medicinal properties has led to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 1-Ethenylspiro[2.4]hepta-4,6-diene exerts its effects is primarily through its reactive spirocyclic structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, by fitting into specific binding sites. The spiroconjugation and high symmetry of the molecule contribute to its unique reactivity and stability .
Comparación Con Compuestos Similares
Spiro[2.4]hepta-4,6-diene: The parent compound without the ethenyl group.
2-Ethenylspiro[2.4]hepta-4,6-diene: A closely related compound with a different substitution pattern.
Uniqueness: 1-Ethenylspiro[2The presence of the ethenyl group enhances its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
24430-28-2 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
2-ethenylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C9H10/c1-2-8-7-9(8)5-3-4-6-9/h2-6,8H,1,7H2 |
Clave InChI |
LMCHYJOYLZWLGQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC12C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




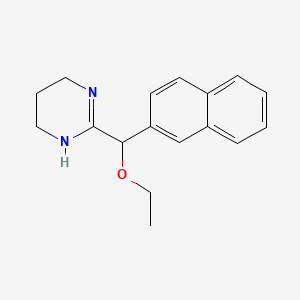
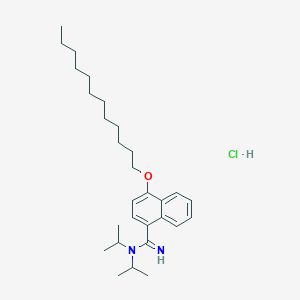
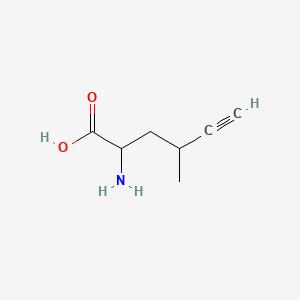
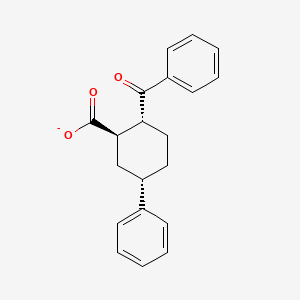

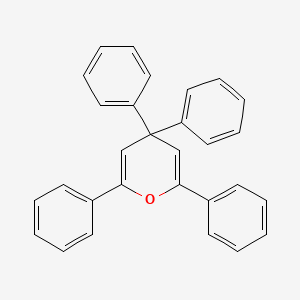
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

